molecular formula C20H20N2O4S B8766341 Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester

Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester

Cat. No. B8766341
M. Wt: 384.5 g/mol
InChI Key: MQGMLIITGKTXCA-UHFFFAOYSA-N
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Patent
US07446199B2

Procedure details

1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine, (200 mg, 0.67 mmol), and ethyl diazoacetate, (730 μL, 7.0 mmol), were combined in 3 mL xylene and heated to 95° C. for 30 min, then to 115° C. for 4 hours. The solvent was evaporated onder vacuum and the residue purified by silica chromatography, (eluent: methylene chloride), affording 140 mg, (50%), 2-[1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl ]-cyclopropanecarboxylic acid ethyl ester as a mixture of cis and trans isomers. MS ES+385.3.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
730 μL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:21])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([CH:19]=[CH2:20])[CH:18]=[C:13]3[CH:12]=[CH:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[N+](=[CH:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[N-]>C1(C)C(C)=CC=CC=1>[CH2:28]([O:27][C:25]([CH:24]1[CH2:20][CH:19]1[C:17]1[CH:18]=[C:13]2[CH:12]=[CH:11][N:10]([S:7]([C:4]3[CH:5]=[CH:6][C:1]([CH3:21])=[CH:2][CH:3]=3)(=[O:9])=[O:8])[C:14]2=[N:15][CH:16]=1)=[O:26])[CH3:29]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)C=C)C
Step Two
Name
Quantity
730 μL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated onder vacuum
CUSTOM
Type
CUSTOM
Details
the residue purified by silica chromatography, (eluent: methylene chloride),

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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